molecular formula C14H14O4 B13676358 Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate

Cat. No.: B13676358
M. Wt: 246.26 g/mol
InChI Key: XYPWHNVUVDLREK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is an organic compound belonging to the class of naphthoic acid derivatives. It is characterized by the presence of hydroxy, methoxy, and methyl groups attached to a naphthalene ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl substitutions, along with the ester functionality, make it a versatile compound for various applications .

Biological Activity

Methyl 2-hydroxy-7-methoxy-5-methyl-1-naphthoate is a naphthoate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C12H12O4, with a molecular weight of 220.23 g/mol. Its structure includes a naphthalene ring substituted at specific positions, which influences its biological interactions.

PropertyValue
Molecular Formula C12H12O4
Molecular Weight 220.23 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)c1ccc2ccccc2c1O

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated activity against the L5178Y leukemic cell line, significantly increasing the lifespan of P388 leukemic mice when compared to standard treatments like mitomycin C .
  • Antioxidant Properties : The compound has been noted for its ability to enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, thereby reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : Research indicates that this compound can decrease the expression of inflammatory markers like NF-kB and cytokines IL-6 and TNF-alpha in various experimental setups .

The mechanisms underlying the biological activities of this compound involve:

  • Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and mitochondrial signaling .
  • Inhibition of Inflammatory Pathways : By modulating signaling pathways such as PI3K/Akt and NF-kB, this compound can effectively reduce inflammation and promote neuroprotection in models of ischemic damage .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Leukemia Cells :
    • Objective : To evaluate the anticancer effects on L5178Y leukemic cells.
    • Findings : The compound showed significant cytotoxicity, with a notable increase in survival rates in treated mice compared to controls.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory properties in RAW264.7 cells.
    • Findings : Treatment with the compound reduced the production of pro-inflammatory cytokines and inhibited NF-kB activation.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O4/c1-8-6-9(17-2)7-11-10(8)4-5-12(15)13(11)14(16)18-3/h4-7,15H,1-3H3

InChI Key

XYPWHNVUVDLREK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=C2C(=O)OC)O)OC

Origin of Product

United States

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